Superior Leaving Group Ability vs. 6-Bromoquinoline in Pd-Catalyzed Oxidative Addition
The triflate group on Quinolin-6-yl trifluoromethanesulfonate provides a quantifiable kinetic advantage in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions compared to the common alternative, 6-bromoquinoline. This is based on the established and widely accepted relative reactivity scale for electrophiles in Suzuki-Miyaura coupling: I > OTf > Br >> Cl [1]. This means that under identical conditions, the target compound will undergo oxidative addition faster than its bromide counterpart, enabling the use of milder reaction conditions or achieving higher conversions in challenging couplings.
| Evidence Dimension | Relative Rate of Oxidative Addition in Suzuki-Miyaura Coupling |
|---|---|
| Target Compound Data | OTf (Pseudo-halide, rate second only to Iodide) |
| Comparator Or Baseline | 6-Bromoquinoline (Br, rate significantly lower than OTf) |
| Quantified Difference | Qualitative order: OTf > Br |
| Conditions | General Pd-catalyzed Suzuki-Miyaura cross-coupling conditions (e.g., Pd(PPh3)4, base, aqueous/organic solvent) |
Why This Matters
This kinetic superiority allows for the use of lower catalyst loadings, shorter reaction times, or the coupling of less reactive boronic acid partners, directly impacting process efficiency and cost in large-scale procurement decisions.
- [1] Chemhui. Suzuki偶联会出现Cl活性比Br高?. 2023. View Source
